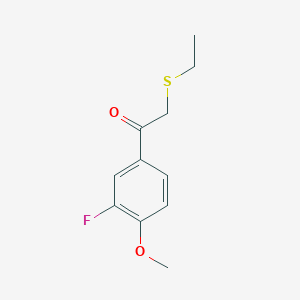
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is an organic compound characterized by the presence of an ethylthio group, a fluoro-substituted methoxyphenyl ring, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and ethylthiol.
Formation of Intermediate: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is first converted to an alcohol via reduction using a reducing agent such as sodium borohydride.
Thioether Formation: The alcohol is then reacted with ethylthiol in the presence of a base such as sodium hydroxide to form the ethylthio intermediate.
Oxidation to Ketone: The final step involves the oxidation of the intermediate to form the ketone using an oxidizing agent such as pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium fluoride.
Major Products
Sulfoxides and Sulfones: From oxidation of the ethylthio group.
Alcohols: From reduction of the ketone group.
Substituted Aromatics: From nucleophilic aromatic substitution reactions.
科学的研究の応用
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential biological activities.
作用機序
The mechanism of action of 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group and the fluoro-substituted methoxyphenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The ketone functional group may also play a role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-(Methylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-1-(4-fluoro-3-methoxyphenyl)ethan-1-one: Similar structure but with different positions of the fluoro and methoxy groups on the aromatic ring.
Uniqueness
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is unique due to the specific combination of the ethylthio group, the fluoro-substituted methoxyphenyl ring, and the ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H13FO2S |
|---|---|
分子量 |
228.28 g/mol |
IUPAC名 |
2-ethylsulfanyl-1-(3-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13FO2S/c1-3-15-7-10(13)8-4-5-11(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 |
InChIキー |
LDOFYDUJRCXKEL-UHFFFAOYSA-N |
正規SMILES |
CCSCC(=O)C1=CC(=C(C=C1)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


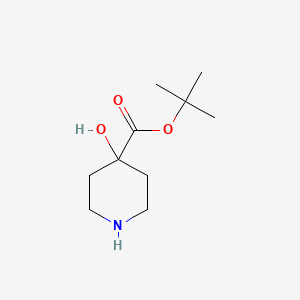

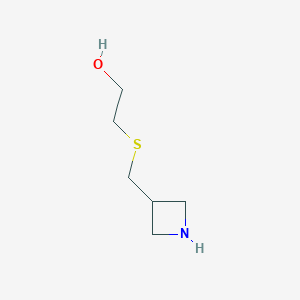
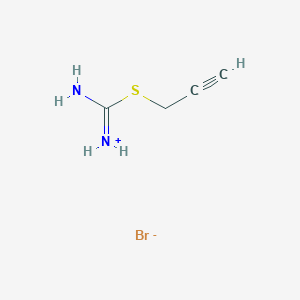

![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)
![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
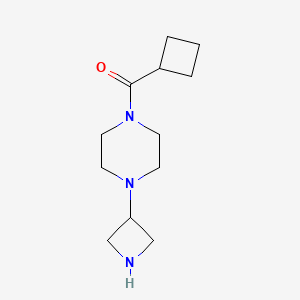
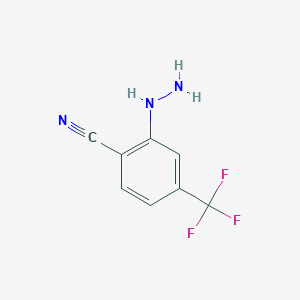
![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
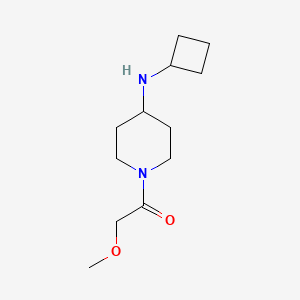
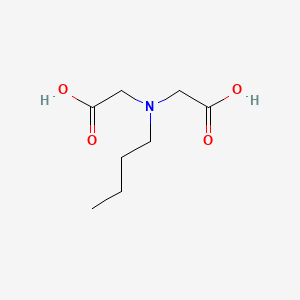
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
